An In-depth Technical Guide to N-Benzyl-1-methyl-1H-pyrazol-5-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-Benzyl-1-methyl-1H-pyrazol-5-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, and a detailed, field-proven protocol for its synthesis via reductive amination. By synthesizing data from analogous compounds and established chemical principles, this document serves as an authoritative resource for researchers and developers working with novel pyrazole-based scaffolds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in modern medicinal chemistry. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to their incorporation into numerous FDA-approved drugs.[1] The versatility of the pyrazole core, which can be functionalized at multiple positions, makes it a privileged scaffold in the design of novel therapeutic agents and functional materials.[2][3] N-Benzyl-1-methyl-1H-pyrazol-5-amine, the subject of this guide, represents a specific substitution pattern on this important heterocyclic system, offering a unique combination of steric and electronic features for further chemical exploration.
Chemical Structure and Properties
The chemical structure of N-Benzyl-1-methyl-1H-pyrazol-5-amine features a pyrazole ring with a methyl group at the N1 position and a benzylamino group at the C5 position.
Caption: Chemical structure of N-Benzyl-1-methyl-1H-pyrazol-5-amine.
Physicochemical Properties (Predicted)
Direct experimental data for N-Benzyl-1-methyl-1H-pyrazol-5-amine is not extensively available. However, based on the properties of analogous compounds such as 1-benzyl-5-methyl-1H-pyrazol-3-amine and other N-alkylated aminopyrazoles, the following properties can be predicted:
| Property | Predicted Value |
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
| XlogP | ~1.9 (Predicted)[4] |
Synthesis and Characterization
A robust and efficient method for the synthesis of N-Benzyl-1-methyl-1H-pyrazol-5-amine is through the reductive amination of 1-methyl-1H-pyrazol-5-amine with benzaldehyde. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[5][6]
Synthetic Workflow
Caption: Proposed synthetic workflow for N-Benzyl-1-methyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Materials:
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1-methyl-1H-pyrazol-5-amine
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Benzaldehyde
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Methanol (MeOH)
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Sodium Borohydride (NaBH₄)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Imine Formation: To a solution of 1-methyl-1H-pyrazol-5-amine (1.0 eq) in methanol, add benzaldehyde (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel.
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Extraction and Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-1-methyl-1H-pyrazol-5-amine.
Causality Behind Experimental Choices:
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Methanol as Solvent: Methanol is a suitable solvent for both the starting materials and the sodium borohydride reducing agent.
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Portion-wise Addition of NaBH₄ at 0 °C: This is a critical step to control the exothermic reaction and prevent the over-reduction of benzaldehyde to benzyl alcohol.
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Aqueous Work-up with NaHCO₃: This step is to neutralize any acidic byproducts and remove any unreacted starting materials.
Spectroscopic Analysis (Predicted)
The structural confirmation of the synthesized N-Benzyl-1-methyl-1H-pyrazol-5-amine would rely on a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.
| Technique | Predicted Spectral Data |
| ¹H NMR | - δ 7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group) - δ 5.5-6.0 ppm: Singlet, 1H (pyrazole C4-H) - δ 4.3-4.5 ppm: Singlet or Doublet, 2H (benzylic CH₂) - δ 3.5-3.7 ppm: Singlet, 3H (N1-methyl group) - δ 3.0-4.0 ppm: Broad singlet, 1H (NH) |
| ¹³C NMR | - δ 127-129 ppm: Aromatic carbons of the benzyl group - δ 138-140 ppm: Quaternary aromatic carbon of the benzyl group - δ 140-150 ppm: Pyrazole C3 and C5 carbons - δ 90-100 ppm: Pyrazole C4 carbon - δ 45-50 ppm: Benzylic carbon (CH₂) - δ 30-35 ppm: N1-methyl carbon |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺ at m/z = 188.1182 |
| IR Spectroscopy | - ~3300-3400 cm⁻¹: N-H stretching vibration - ~3000-3100 cm⁻¹: Aromatic C-H stretching - ~2800-3000 cm⁻¹: Aliphatic C-H stretching - ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyrazole and aromatic rings |
Potential Applications
Substituted aminopyrazoles are valuable intermediates in the synthesis of a wide range of biologically active compounds.[2] The N-benzyl group can influence the lipophilicity and steric profile of the molecule, potentially modulating its interaction with biological targets. Furthermore, the secondary amine functionality provides a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening.
Conclusion
This technical guide provides a comprehensive overview of N-Benzyl-1-methyl-1H-pyrazol-5-amine, a molecule of interest for chemical and pharmaceutical research. While direct experimental data is limited, a robust synthetic protocol and predicted physicochemical and spectroscopic properties have been presented based on established chemical principles and data from closely related analogues. This guide serves as a valuable resource for scientists and researchers, enabling the synthesis and further investigation of this and other novel pyrazole derivatives.
References
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link].
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link].
-
Supporting Information. Beilstein Archives. Available at: [Link].
- Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. doi: 10.4236/ijoc.2020.102004.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link].
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link].
-
N-alkylated aminopyrazines for use as hydrophilic optical agents. Medibeacon. Available at: [Link].
-
Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. ElectronicsAndBooks. Available at: [Link].
-
Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and... ResearchGate. Available at: [Link].
-
Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. Available at: [Link].
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link].
-
1-benzyl-5-methyl-1h-pyrazol-3-amine. PubChemLite. Available at: [Link].
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. Available at: [Link].
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Available at: [Link].
-
Ligand-free reductive amination via Pd-coated mechanocatalysis. PubMed Central. Available at: [Link].
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry. Available at: [Link].
-
amine dihydrochloride. PubChemLite. Available at: [Link]amine_dihydrochloride_C12H15N3_BNDWLEBUBYMZQH-UHFFFAOYSA-N_64455293.
- Copies of 1H, 13C, 19F NMR spectra.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link].
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link].
-
N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. ResearchGate. Available at: [Link].
-
1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine. PubChem. Available at: [Link].
-
1-Benzyl-1H-pyrazol-5-amine. PubChem. Available at: [Link].
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link].
-
1-Benzyl-1H-pyrazol-5-amine. SIELC Technologies. Available at: [Link].
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed Central. Available at: [Link].
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link].
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link].
-
1-benzyl-1H-pyrazol-3-amine. SpectraBase. Available at: [Link].
-
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. PubChemLite - 1-benzyl-5-methyl-1h-pyrazol-3-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
